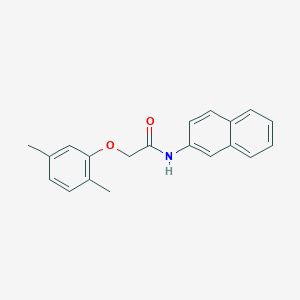
N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, commonly known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis.
Mecanismo De Acción
A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved energy homeostasis and metabolic function. In addition, A-769662 has been shown to inhibit mTOR signaling, leading to decreased cell proliferation and increased autophagy.
Biochemical and Physiological Effects:
A-769662 has been shown to have a wide range of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, increased fatty acid oxidation and mitochondrial biogenesis, decreased inflammation and oxidative stress, and inhibition of cell proliferation and angiogenesis. These effects have been observed in various cell types and animal models, suggesting that A-769662 has broad therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of A-769662 is its potency and specificity for N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activation, making it a valuable tool for studying the role of this compound in cellular metabolism and disease. However, A-769662 has also been shown to have off-target effects, particularly at high concentrations, and its effects may be influenced by cell type and experimental conditions. In addition, the cost and availability of A-769662 may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on A-769662, including further investigation of its therapeutic potential in metabolic disorders, cancer, and other diseases. In addition, the development of more potent and selective N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activators may improve the efficacy and specificity of this approach. Finally, the use of A-769662 in combination with other therapies, such as anti-inflammatory agents or chemotherapeutic drugs, may enhance its therapeutic effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of A-769662 involves several steps, including the preparation of 4-biphenylcarboxylic acid, the formation of the tetrazole ring, and the coupling of the two molecules. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of A-769662 has been described in detail in several publications, and the compound is commercially available from various sources.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activation by A-769662 has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. In addition, A-769662 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of a wide range of diseases.
Propiedades
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-21-19-16(18-20-21)17-15(22)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHLOGRZJIFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)
![methyl 3-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5865705.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![4-[(dicyclohexylamino)carbonyl]benzoic acid](/img/structure/B5865725.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)

![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)
![2-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5865751.png)

![3,4-dimethoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5865760.png)